1'-Hydroxyestragole

Übersicht

Beschreibung

1’-Hydroxyestragole is a metabolite of estragole, a naturally occurring compound found in various herbs and spices such as basil, fennel, and tarragon. Estragole is known for its sweet, anise-like aroma and is used as a flavoring agent in the food industry. 1’-Hydroxyestragole is of particular interest due to its role as a proximate carcinogenic metabolite of estragole, meaning it is a direct precursor to compounds that can cause cancer in certain conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1’-Hydroxyestragole can be synthesized through the hydroxylation of estragole. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the allyl side chain of estragole. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .

Industrial Production Methods: While there is limited information on the large-scale industrial production of 1’-Hydroxyestragole, it is generally produced in research settings through enzymatic reactions. The scalability of this process is a subject of ongoing research, particularly in the context of understanding its metabolic pathways and potential health impacts .

Analyse Chemischer Reaktionen

Metabolic Activation

1'-Hydroxyestragole is a proximate carcinogen, meaning it requires further metabolic activation to exert its genotoxic effects .

-

Sulfoconjugation: A primary activation pathway involves sulfoconjugation, catalyzed by sulfotransferases (SULTs), such as SULT1A1 . This reaction transforms this compound into 1'-sulfooxyestragole, a reactive electrophile .

1'-Sulfooxyestragole can then react with DNA, forming adducts .

-

Glucuronidation: this compound can undergo glucuronidation, a detoxification pathway, via UDP-glucuronosyltransferases (UGTs) . This produces 1'-O-glucuronide, which is more readily excreted .

-

Oxidation: this compound can be oxidized to 1'-oxoestragole, another detoxification pathway. The principal enzymes in the bioactivation pathway are CYP1A2 and SULT1A1 .

DNA Adduct Formation

The key chemical reaction associated with this compound's carcinogenicity is its ability to form adducts with DNA .

-

Mechanism: 1'-Sulfooxyestragole, generated through sulfoconjugation, is a reactive electrophile that can react with nucleophilic sites on DNA bases . The major adducts formed involve the N2 position of deoxyguanosine (dGuo) and deoxyadenosine .

-

Adduct Structures: Research has identified several specific DNA adducts :

-

N2-(estragol-1'-yl)deoxyguanosine

-

N2-(trans-isoestragol-3'-yl)deoxyguanosine

-

N2-(cis-isoestragol-3'-yl)deoxyguanosine (tentative)

-

N6-(trans-isoestragol-3'-yl)deoxyadenosine

-

Detoxification Pathways

This compound can undergo detoxification reactions, reducing its potential to form DNA adducts .

-

O-Demethylation: Estragole can undergo O-demethylation to form 4-allylphenol, which is then further metabolized and excreted . This pathway is significant at low doses of estragole .

-

Oxidation to 1'-oxoestragole: Oxidation of this compound to 1'-oxoestragole represents a detoxification pathway in humans .

Factors Influencing Reactivity

Several factors can influence the chemical reactivity of this compound and its metabolites:

-

Enzyme Activity: The activity of CYP enzymes and sulfotransferases involved in the bioactivation and detoxification pathways can vary between individuals and species, affecting the levels of reactive metabolites .

-

Dose: At low doses, detoxification pathways like O-demethylation are favored. As the dose increases, 1'-hydroxylation becomes more prominent, leading to increased formation of this compound and subsequent DNA adducts .

-

Species Differences: While the metabolic pathways are similar in rodents and humans, the rates of individual reactions can differ . For example, the formation of 1'-oxoestragole is a more significant detoxification pathway in humans than in rats .

Wissenschaftliche Forschungsanwendungen

1’-Hydroxyestragole has several applications in scientific research:

Wirkmechanismus

1’-Hydroxyestragole exerts its effects primarily through its conversion to reactive metabolites, such as 1’-sulfooxyestragole. These metabolites can bind to DNA, forming adducts that may lead to mutations and cancer. The key molecular targets include DNA bases, particularly guanine and adenine . The pathways involved in its bioactivation include cytochrome P450-mediated hydroxylation and sulfotransferase-mediated sulfonation .

Vergleich Mit ähnlichen Verbindungen

Estragole: The parent compound of 1’-Hydroxyestragole, known for its flavoring properties.

Safrole: Another alkenylbenzene with similar metabolic pathways and carcinogenic potential.

Methyleugenol: Shares structural similarities and undergoes similar metabolic activation.

Uniqueness: 1’-Hydroxyestragole is unique due to its specific role as a proximate carcinogen. Unlike estragole, which is relatively less reactive, 1’-Hydroxyestragole is directly involved in the formation of DNA adducts, making it a critical intermediate in the study of estragole’s carcinogenicity .

Biologische Aktivität

1'-Hydroxyestragole, a metabolite of estragole, has garnered attention due to its biological activity, particularly its potential genotoxic effects and implications in carcinogenesis. This article explores the compound's metabolic pathways, biological effects, and relevant case studies.

Metabolism and Bioactivation

This compound is primarily formed through the hydroxylation of estragole, a process catalyzed by cytochrome P450 enzymes, particularly CYP1A2, CYP2A6, and CYP2E1 . The subsequent metabolic pathways include:

- Glucuronidation : Conversion to this compound glucuronide.

- Oxidation : Transformation into 1'-oxoestragole.

- Sulfation : Formation of 1'-sulfooxyestragole, a reactive metabolite capable of binding to DNA and proteins .

The bioactivation process highlights the compound's potential as a carcinogen, as it can lead to DNA adduct formation.

Genotoxicity

Research has demonstrated that this compound exhibits significant genotoxic properties. In vitro studies indicate that it causes dose-dependent DNA damage in various cell lines, including B-13/H cells . The formation of DNA adducts has been validated in vivo, with studies showing that higher doses of estragole lead to increased levels of these adducts in rat liver tissue .

Case Studies

-

Dose-Dependent DNA Adduct Formation :

A study conducted on male Sprague Dawley rats revealed that administration of estragole resulted in a dose-dependent increase in DNA adducts within the liver. At doses as low as 30 mg/kg, significant adduct formation was observed, confirming the liver as the primary target organ for estragole-induced genotoxicity . -

Interindividual Variability :

A study assessing human interindividual variation in the bioactivation of this compound found a 1.8-fold variation in liver concentration-time curves among subjects. This variability was attributed more to differences in the oxidation process than to variations in P450 enzyme activity . Monte Carlo simulations suggested that this variability could impact the risk assessment for human exposure to estragole and its metabolites.

Table: Summary of Metabolic Pathways and Biological Effects

| Metabolic Process | Product | Biological Effect |

|---|---|---|

| Hydroxylation | This compound | Precursor to genotoxic metabolites |

| Glucuronidation | This compound glucuronide | Detoxification pathway |

| Oxidation | 1'-Oxoestragole | Further activation potential |

| Sulfation | 1'-Sulfooxyestragole | Reactive metabolite leading to DNA binding |

Implications for Human Health

The findings regarding the biological activity of this compound raise concerns about its potential role in human carcinogenesis, especially given its ability to form DNA adducts. The European Medicines Agency has noted the mutagenic potential of herbal products containing estragole and recommended caution in their use .

Eigenschaften

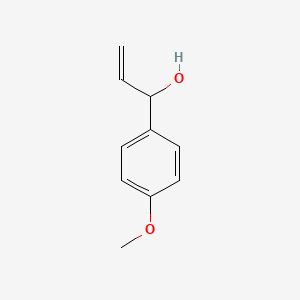

IUPAC Name |

1-(4-methoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10-11H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPMSBPCFQDMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020723 | |

| Record name | 1'-Hydroxyestragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51410-44-7 | |

| Record name | 1′-Hydroxyestragole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Hydroxyestragole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxyestragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.